Cas no 2171412-50-1 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)
2171412-50-1 structure
Product Name:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
CAS-nummer:2171412-50-1
MF:C28H28N2O5
MW:472.532327651978
CID:5993075
PubChem ID:165812471
Update Time:2025-05-19
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
- EN300-1518434
- 2171412-50-1
- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
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- Inchi: 1S/C28H28N2O5/c1-2-25(27(32)33)30-26(31)23(18-10-4-3-5-11-18)16-29-28(34)35-17-24-21-14-8-6-12-19(21)20-13-7-9-15-22(20)24/h3-15,23-25H,2,16-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t23?,25-/m1/s1
- InChI-sleutel: LZQSQTMUQOOOCS-XSWBTSGESA-N
- LACHT: O(C(NCC(C(N[C@@H](C(=O)O)CC)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 472.19982200g/mol
- Monoisotopische massa: 472.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 715
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 105Ų
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1518434-0.05g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 0.05g |
$2044.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-0.1g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 0.1g |
$2142.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-0.25g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 0.25g |
$2239.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-0.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 0.5g |
$2336.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-1.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 1g |
$2433.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-2.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 2.5g |
$4771.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-5.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 5g |
$7058.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-10.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 10g |
$10464.0 | 2023-06-05 | ||
| Enamine | EN300-1518434-50mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 50mg |
$2044.0 | 2023-09-27 | ||
| Enamine | EN300-1518434-100mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171412-50-1 | 100mg |
$2142.0 | 2023-09-27 |
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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